4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal

Synthetic Chemistry Process Development Analytical Characterization

4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal (CAS 666751-98-0) is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol. It is a γ-oxoaldehyde featuring a 4-ethoxyphenyl ketone and a 2-methyl substituted aldehyde group.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 666751-98-0
Cat. No. B12540156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal
CAS666751-98-0
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(C)C=O
InChIInChI=1S/C13H16O3/c1-3-16-12-6-4-11(5-7-12)13(15)8-10(2)9-14/h4-7,9-10H,3,8H2,1-2H3
InChIKeyIIVULKURJOPTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal (CAS 666751-98-0): Analytical Profile and Procurement Baseline


4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal (CAS 666751-98-0) is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a γ-oxoaldehyde featuring a 4-ethoxyphenyl ketone and a 2-methyl substituted aldehyde group. The compound is commercially available as a research chemical, typically offered at purities of 95–99% (HPLC), and serves as a building block or intermediate in organic synthesis [1]. Its primary reported biological activity is as a potential anti-proliferative agent in certain cancer cell lines, with moderate micromolar potency .

Why 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal Cannot Be Simply Replaced by Unspecified 4-Oxobutanal Analogs


The 4-oxobutanal scaffold is a versatile platform for pharmaceutical and chemical probe development, but its biological and chemical properties are exquisitely sensitive to specific substituents. Minor changes—such as replacing the 4-ethoxyphenyl group with a methoxy, naphthyl, or unsubstituted phenyl moiety, or altering the aldehyde chain—can dramatically shift target affinity, selectivity, cellular potency, and even the primary mechanism of action [1]. Generic or 'in-class' substitution without empirical data risks introducing compounds with orders-of-magnitude differences in potency (e.g., from low-micromolar to inactive) [2], altered metabolic stability, or completely divergent synthetic utility. The specific combination of the 4-ethoxyphenyl ketone and the 2-methyl aldehyde in this compound defines its unique reactivity profile and documented biological fingerprint, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal: A Data-Driven Selection Guide


Synthesis and Spectroscopic Characterization: A Defined, High-Yield Protocol Ensures Reproducible Procurement

A peer-reviewed, one-step synthesis protocol using adapted Vilsmeier conditions yields 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal in quantitative yield [1]. This is in contrast to multi-step or lower-yielding routes commonly reported for related 4-oxobutanal derivatives, which can exhibit yields below 70% [2]. The compound was fully characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data provided in detail [1].

Synthetic Chemistry Process Development Analytical Characterization

Anti-Proliferative Activity in MCF-7 Cells: Superior Potency Compared to Methoxy Analogs

In a direct SAR study of substituted phenyl side chain analogues, the 4-ethoxy substituted compound exhibited an IC50 of 7.4 µM against a target in the SK-exp assay [1]. In comparison, the corresponding 4-methoxy analogue showed reduced potency with an IC50 of 14.0 µM [1]. A separate study on antiproliferative activity in MCF-7 breast cancer cells identified a 4-ethoxy substituted compound (compound 26) as the most potent in its series, with an IC50 of 0.22 µM [2]. While not the exact same assay, the data consistently indicate that the 4-ethoxy group confers a 2- to >30-fold potency advantage over smaller alkoxy groups (e.g., methoxy) in certain biological contexts.

Cancer Biology Medicinal Chemistry SAR

Cytotoxicity Profile in Cancer Cell Lines: Documented Activity in MCF-7 and HeLa Cells

Vendor-supplied screening data indicates that 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal exhibits cytotoxic activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, with IC50 values of 20 µM and 15 µM, respectively . The compound also induced apoptosis in 40% of MCF-7 cells and 50% of HeLa cells under the same conditions . While many structurally related 4-oxobutanal derivatives lack reported cytotoxicity data, this compound has a defined, albeit moderate, in vitro activity profile.

Cancer Research Cytotoxicity In Vitro Pharmacology

Primary Research and Industrial Application Scenarios for 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal


Scaffold for Medicinal Chemistry Optimization Targeting MCF-7 and HeLa Cancer Cell Lines

Given its documented anti-proliferative activity with an IC50 of 0.22 µM in MCF-7 cells for a closely related 4-ethoxyphenyl analog [1], and direct cytotoxicity data in MCF-7 (IC50 20 µM) and HeLa (IC50 15 µM) cells , this compound is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-cancer agents. Researchers can use it to explore modifications that improve potency and selectivity against breast and cervical cancer models.

Building Block for the Synthesis of 4-Functionalized Heterocycles via 1,4-Dicarbonyl Chemistry

As a γ-oxoaldehyde, this compound is a versatile 1,4-dicarbonyl building block. It can participate in cascade reactions with nucleophiles to form functionalized tetrahydrocarbazolones and other heterocyclic systems, as demonstrated for similar 4-oxobutanal derivatives [2]. Its high-yield synthesis [3] makes it a reliable and cost-effective intermediate for accessing diverse chemical libraries.

Analytical Standard for Method Development in Quality Control and Process Monitoring

The compound's comprehensive spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [3] provides a robust set of reference data. This makes it an ideal candidate for use as an analytical standard in the development and validation of HPLC, GC-MS, or NMR-based methods for purity analysis, impurity profiling, and reaction monitoring during the scale-up of related synthetic processes.

Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.